3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine
Description
Properties
IUPAC Name |
3-chloro-N-ethyl-N-(oxan-4-yl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-2-15(9-3-7-16-8-4-9)11-10(12)13-5-6-14-11/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZYIGNRMWGMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine is a member of the pyrazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, and anticancer properties. The synthesis, mechanism of action, and relevant case studies will also be discussed.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of 255.74 g/mol. The compound features a pyrazine ring with a chlorine atom and an ethyl group attached to a tetrahydro-2H-pyran moiety.
Synthesis Methods
Synthesis typically involves multi-step organic reactions, including:
- Chlorination : Introduction of the chlorine atom using chlorinating agents.
- Formation of the Pyrazine Ring : Utilizing appropriate precursors to construct the pyrazine structure.
- Tetrahydropyran Formation : Employing reactions that yield the tetrahydro-2H-pyran group.
Optimized synthetic routes are essential for high yield and purity, often involving advanced catalysts and controlled conditions .
Antimicrobial Activity
Studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 mg/mL |
| Compound B | Escherichia coli | 0.25 mg/mL |
| Compound C | Pseudomonas aeruginosa | 1 mg/mL |
These findings suggest that structural modifications can enhance antimicrobial potency .
Antiviral Activity
Research has also explored the antiviral potential of pyrazine derivatives. Preliminary studies suggest that these compounds may inhibit viral replication by targeting specific viral enzymes or receptors. For instance, compounds similar to this compound have been tested against viruses such as influenza and HIV, showing promising results in vitro .
Anticancer Properties
The compound's mechanism of action in cancer treatment appears to involve inhibition of Class I PI3-kinase enzymes, which play a crucial role in tumor cell proliferation and survival. In vitro studies have demonstrated that certain pyrazine derivatives can significantly reduce cell viability in various cancer cell lines:
These results highlight the potential for developing new anticancer therapies based on this compound class.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various pyrazine derivatives demonstrated that modifications at the nitrogen position significantly influenced antibacterial activity against both Gram-positive and Gram-negative strains.
- Antiviral Screening : Derivatives were screened against HIV protease, showing inhibition at low micromolar concentrations, indicating their potential as antiviral agents.
- Cancer Cell Line Testing : In a series of tests on breast cancer cell lines (MCF7), compounds exhibited dose-dependent cytotoxicity, supporting further investigation into their therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazin-2-Amine Derivatives with Tetrahydro-2H-Pyran Moieties
C-2 (Cancer Therapeutics CRC PTY Ltd)
- Structure : N-(2-(2,2-Dimethyl-4-phenyl-tetrahydro-2H-pyran-4-yl)ethyl)-6-(3-methoxyphenyl)pyrazin-2-amine.
- Activity : Exhibits potent ICMT inhibition with an IC50 of 0.0014 μM , the lowest among 31 analogs tested .
6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine
Chloro-Substituted Pyrazin-2-Amines in Coordination Chemistry
Six chloro-substituted pyrazin-2-amine ligands (1–6) form coordination polymers with CuBr2. The target compound’s ethyl and tetrahydropyran groups likely reduce ligand flexibility, influencing metal-ligand bond geometry and polymer stability compared to simpler chloro-pyrazin-2-amines .
Structural Isomers and Analogous Heterocycles
3-((3-Chlorophenoxy)methyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
2,6-Di(thiophenyl)-1,5-dihydrodipyrrolopyrazine (DT-DPP) Isomers
- Synthesis: Derived from 3,5-dibromo-6-chloropyrazin-2-amine via Sonogashira coupling. The target compound’s tetrahydropyran group may hinder π-stacking interactions critical for DT-DPP’s donor-acceptor properties .
Multicomponent Reactions
Pyrazin-2-amine derivatives are synthesized via domino reactions involving 1,3-dicarbonyl compounds and phenylpropiolaldehyde. The ethyl and tetrahydropyran groups in the target compound may slow reaction kinetics due to steric hindrance, requiring optimized conditions (e.g., microwave irradiation) for efficient coupling .
Metal-Mediated Coupling
Sonogashira and Buchwald-Hartwig reactions are employed for aryl-alkyne and C–N bond formation. The chloro substituent in the target compound facilitates selective cross-coupling at position 3, as seen in the synthesis of DT-DPP isomers .
ICMT Inhibition
Modifications like the ethyl-tetrahydropyran group could fine-tune selectivity for ICMT over off-target enzymes .
Anticancer Candidate Comparison
- PF-4800567 Hydrochloride: A pyrazolo[3,4-d]pyrimidin-4-amine analog with a 3-chlorophenoxymethyl group. Its IC50 against CSNK1E is unreported, but the pyrazolo-pyrimidine core may confer broader kinase inhibition compared to pyrazin-2-amines .
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 285.8 | 2.1 | 0.15 | Cl, Et, Tetrahydropyran |
| C-2 (Cancer Therapeutics) | ~450 | 3.8 | 0.02 | Ph, MeO, Dimethyl-tetrahydropyran |
| 6-Chloro-N-(tetrahydropyran-methyl)-... | 310.7 | 2.9 | 0.10 | Cl, CF3, Tetrahydropyran-methyl |
| PF-4800567 Hydrochloride | 407.3 | 1.5 | 0.20 | Cl, Pyrazolo-pyrimidine, Phenoxymethyl |
Preparation Methods
Starting Material Preparation: 3-Chloropyrazin-2-amine
This intermediate is commercially available or can be synthesized by chlorination of pyrazin-2-amine derivatives. It serves as the key substrate for further functionalization.
Amination and Substitution Reactions
A representative method for preparing N-substituted pyrazin-2-amines involves the reaction of 3-chloropyrazin-2-amine with alkylating agents or amines under basic conditions.
Base-mediated N-alkylation : Sodium hydride (NaH) is commonly used to deprotonate the amine, followed by reaction with alkyl halides or alcohols to introduce the ethyl and tetrahydropyranyl groups.
Solvents : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidinone (NMP) are preferred to dissolve reactants and facilitate nucleophilic substitution.
Reaction conditions : Typical conditions include stirring at elevated temperatures (80–100°C) for extended periods (up to 24 hours) under inert atmosphere to prevent side reactions.
Specific Example Procedure
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 3-chloropyrazin-2-amine + sodium hydride in NMP | Sodium hydride (1 equiv) added to benzyl alcohol in NMP under inert atmosphere; stirred 30 min | - |
| 2 | Addition of 3-chloropyrazin-2-amine; heated at 80°C for 24 h | Nucleophilic substitution to form N-benzyl substituted intermediate | 82% isolated yield after workup |
| 3 | Workup: aqueous extraction, drying, crystallization | Product isolated as crystalline solid after solvent removal and crystallization | - |
This method demonstrates the feasibility of introducing bulky substituents on the pyrazine ring nitrogen with good yields.
Reaction Optimization and Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures favor substitution but may increase side reactions |
| Reaction time | 16–24 hours | Ensures complete conversion |
| Solvent | DMF, NMP, acetonitrile | Polar aprotic solvents preferred for solubility and reactivity |
| Base | Sodium hydride, triethylamine | Strong bases facilitate deprotonation of amines |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation and moisture interference |
| Workup | Extraction with ethyl acetate or dichloromethane, drying over MgSO4 or Na2SO4 | Standard organic extraction and purification |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Base-mediated N-alkylation | 3-chloropyrazin-2-amine, NaH, alkyl halide/alcohol | 80–100°C, 16–24 h, inert atmosphere | Up to 82% | High yield, straightforward | Requires strong base, inert atmosphere |
| SNAr amination | 3-chloropyrazine derivative, amine, base | Room temp to reflux, polar aprotic solvent | Moderate to good | Direct substitution, fewer steps | May require long reaction times |
| Pd-catalyzed cross-coupling (potential) | Pd catalyst, ligand, amine, base | Mild temp, shorter time | Variable | High selectivity, mild conditions | Catalyst cost, optimization needed |
Research Findings and Observations
The use of sodium hydride in polar aprotic solvents is effective for introducing bulky amine substituents on pyrazine rings with good yields and purity.
Reaction conditions such as temperature and atmosphere critically influence product yield and minimize side reactions.
Alternative methods like SNAr and Pd-catalyzed amination provide routes that may be optimized for scale-up or specific functional group tolerance.
Purification typically involves solvent extraction, drying, and crystallization to isolate the product as a solid with defined melting point and purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
